5-Bromo-1-(2,4-dimethoxybenzyl)tetrazole
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Overview
Description
5-Bromo-1-(2,4-dimethoxybenzyl)tetrazole is a chemical compound with the molecular formula C10H11BrN4O2 and a molecular weight of 299.12 g/mol . This compound is characterized by the presence of a bromine atom, two methoxy groups, and a tetrazole ring attached to a benzyl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 5-Bromo-1-(2,4-dimethoxybenzyl)tetrazole typically involves the reaction of 5-bromo-2,4-dimethoxybenzaldehyde with sodium azide and ammonium chloride in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction is carried out under reflux conditions, and the product is purified by recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
5-Bromo-1-(2,4-dimethoxybenzyl)tetrazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions with boronic acids in the presence of palladium catalysts to form new carbon-carbon bonds.
Common reagents used in these reactions include sodium azide, ammonium chloride, and palladium catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Bromo-1-(2,4-dimethoxybenzyl)tetrazole has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a building block for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromo-1-(2,4-dimethoxybenzyl)tetrazole involves its interaction with specific molecular targets and pathways. The bromine atom and methoxy groups play a crucial role in its reactivity and binding affinity. The tetrazole ring is known for its ability to form stable complexes with metal ions and other molecules, which can influence its biological and chemical activities .
Comparison with Similar Compounds
5-Bromo-1-(2,4-dimethoxybenzyl)tetrazole can be compared with other similar compounds, such as:
5-Bromo-2,4-dimethoxybenzaldehyde: This compound is a precursor in the synthesis of this compound and shares similar structural features.
1-(2,4-Dimethoxybenzyl)tetrazole: Lacks the bromine atom but has similar chemical properties and applications.
5-Bromo-1-benzyl-1H-tetrazole: Similar structure but without the methoxy groups, leading to different reactivity and applications.
The uniqueness of this compound lies in its combination of bromine, methoxy groups, and tetrazole ring, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
5-bromo-1-[(2,4-dimethoxyphenyl)methyl]tetrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN4O2/c1-16-8-4-3-7(9(5-8)17-2)6-15-10(11)12-13-14-15/h3-5H,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWPXDJPBGRLTHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CN2C(=NN=N2)Br)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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